molecular formula C15H17BrN2O B3171253 5-Bromo-2-[2-(methylanilino)ethoxy]aniline CAS No. 946664-93-3

5-Bromo-2-[2-(methylanilino)ethoxy]aniline

Cat. No.: B3171253
CAS No.: 946664-93-3
M. Wt: 321.21 g/mol
InChI Key: BGYWPZANGLPITE-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(methylanilino)ethoxy]aniline is a brominated aniline derivative featuring a 2-(methylanilino)ethoxy substituent at the 2-position of the benzene ring. The methylanilino group consists of a methyl-substituted phenylamine (N-methylaniline) linked via an ethoxy spacer. Its structural complexity allows for diverse interactions with biological targets, modulated by the bromine atom (electron-withdrawing) and the ethoxy-linked amine (electron-donating).

Properties

IUPAC Name

5-bromo-2-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYWPZANGLPITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)Br)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(methylanilino)ethoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-(methylanilino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(methylanilino)ethoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-Bromo-2-[2-(methylanilino)ethoxy]aniline is widely used in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme activity.

    Medicine: Research involving this compound may focus on its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-[2-(methylanilino)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 5-Bromo-2-[2-(methylanilino)ethoxy]aniline with its analogues:

Compound Name Substituent on Ethoxy Chain Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key References
This compound N-Methylaniline C₁₅H₁₆BrN₂O 323.21 3.5* 1 H-donor, 3 H-acceptors
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Dimethylamine C₁₀H₁₅BrN₂O 259.14 1.9 1 H-donor, 3 H-acceptors
5-Bromo-2-(2-morpholinoethoxy)aniline Morpholine C₁₂H₁₇BrN₂O₂ 309.18 1.2 1 H-donor, 4 H-acceptors
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline Pyrrolidine C₁₂H₁₇BrN₂O 285.18 2.1 1 H-donor, 3 H-acceptors
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline Trimethylsilyl ethynyl C₁₁H₁₃BrFNSi 286.21 3.8 1 H-donor, 2 H-acceptors

Notes:

  • XLogP3: Higher values indicate greater lipophilicity. The methylanilino derivative (3.5*) is more lipophilic than morpholino (1.2) due to the aromatic ring.
  • Hydrogen bonding: Morpholino’s oxygen increases H-acceptor count, enhancing solubility.

Physicochemical Properties

  • Solubility: Morpholino and pyrrolidine derivatives () have higher aqueous solubility (lower XLogP3) than methylanilino or silyl analogues.
  • Crystallography: highlights that substituent bulkiness (e.g., methylanilino) influences dihedral angles (e.g., 74.17° in naphthalene derivatives), affecting crystal packing and melting points .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-[2-(methylanilino)ethoxy]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature, yielding substituted anilines without protective groups . Optimizing solvent polarity (e.g., DMSO vs. ethanol) and reaction time (2–18 hours) significantly impacts yield. For brominated analogs, bromine substitution at the 5-position requires careful control of stoichiometry to avoid over-bromination .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization typically employs:

  • NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₄BrN₂O has a theoretical mass of ~307.03 g/mol).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What are the recommended protocols for solubility testing in biological assays?

  • Methodological Answer : Standard protocols include:

  • DMSO stock solutions (10–50 mg/mL) for in vitro studies.
  • PEG400/saline mixtures (e.g., 40% PEG300 + 5% Tween-80) for in vivo formulations.
  • Dynamic light scattering (DLS) to detect aggregates at working concentrations .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while maintaining stability?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Br at the 5-position) improve metabolic stability by reducing oxidative degradation .
  • Ethoxy linker optimization : Replacing the ethoxy group with longer alkyl chains (e.g., propoxy) may alter membrane permeability but risks steric hindrance. Computational modeling (e.g., DFT) predicts optimal linker lengths .
  • Methylanilino group : N-methylation reduces basicity, potentially minimizing off-target interactions .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Impurity profiles : Trace byproducts (e.g., de-brominated analogs) may confound results. Use orthogonal purification (HPLC + recrystallization) and spiking experiments to isolate active species .

Q. What strategies are effective in resolving low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : 20% SBE-β-CD in saline improves solubility via host-guest complexation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the aniline group to enhance hydrophilicity .
  • Nanoparticle encapsulation : PLGA-based nanoparticles (100–200 nm) achieve sustained release in pharmacokinetic studies .

Comparative Analysis

Q. How does this compound compare to analogs like 5-Nitro-2-(trifluoromethoxy)aniline?

  • Methodological Answer :

  • Electrophilic reactivity : The bromine substituent enables Suzuki-Miyaura cross-coupling, whereas nitro groups favor reduction to amines .
  • Biological activity : Trifluoromethoxy analogs exhibit higher logP (lipophilicity) but lower metabolic stability due to CYP450-mediated defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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